(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
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Overview
Description
Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, its solubility in various solvents, its color, and its electrical and thermal conductivity .Scientific Research Applications
Structural Analysis and Tautomerism
One study focused on the heterocyclic tautomerism of 2-amino-1,3-thiazolidin-4-one derivatives, revealing insights into the structural dynamics of such compounds. The research reevaluated the crystal structures of related compounds, demonstrating their existence in specific tautomeric forms within crystal structures, which is crucial for understanding the physicochemical properties and reactivity of these molecules (Gzella et al., 2014).
Synthesis and Characterisation
Another segment of research delves into the synthesis and characterization of thiazolidinone derivatives, exploring their chemical properties and potential applications. For instance, the study on the synthesis, characterization, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates highlights the methodological advancements in synthesizing complex thiazolidinone-based structures and evaluating their biological activities (Spoorthy et al., 2021).
Antimicrobial Evaluation
The antimicrobial properties of newly synthesized thiazolidinone and pyrimidine derivatives have been a significant focus, indicating the potential for these compounds in developing new antimicrobial agents. Studies like the synthesis and antimicrobial evaluation of some new Thiazolo[4,5-d] pyrimidines show specific compounds exhibiting significant inhibitory effects against Gram-positive bacteria and yeasts, demonstrating the therapeutic potential of these molecules (Balkan et al., 2001).
Potential Antimicrobial and Anticancer Agents
Research into the synthesis of novel compounds containing thieno[d]pyrimidine-4-one moiety as potential antimicrobial agents underlines the ongoing efforts to explore and expand the applications of thiazolidinone and pyrimidine derivatives in the medical field. These efforts include microwave-assisted synthesis techniques, highlighting the efficient production of compounds with promising biological activities (El Azab & Abdel-Hafez, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-12(2)24-19(27)15(30-20(24)29)10-14-17(21-6-8-28-9-7-25)22-16-5-4-13(3)11-23(16)18(14)26/h4-5,10-12,21,25H,6-9H2,1-3H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJGWFFMRYZGMC-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)NCCOCCO)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)NCCOCCO)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.